molecular formula C19H20N2O5 B391386 Pentyl 4-[(4-nitrobenzoyl)amino]benzoate

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B391386
M. Wt: 356.4g/mol
InChI Key: JPFDKKBERJMQEU-UHFFFAOYSA-N
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Description

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate is an aromatic ester derivative featuring a nitro-substituted benzoyl group linked via an amide bond to a benzoate core, with a pentyl ester chain. This compound belongs to a class of molecules often explored for their structural versatility in materials science and pharmaceutical intermediates.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4g/mol

IUPAC Name

pentyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-2-3-4-13-26-19(23)15-5-9-16(10-6-15)20-18(22)14-7-11-17(12-8-14)21(24)25/h5-12H,2-4,13H2,1H3,(H,20,22)

InChI Key

JPFDKKBERJMQEU-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[(4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or alcohols, base such as sodium hydroxide, solvent such as dichloromethane.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-(4-Aminobenzoylamino)-benzoic acid pentyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Nitrobenzoylamino)benzoic acid and pentanol.

Mechanism of Action

The mechanism of action of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

K-RJ-9: 5,5,5-Triphenylpentyl 4-((4-(Bis(5,5,5-Triphenylpentyl)Amino)Phenyl)Diazenyl)Benzoate
  • Structure : Incorporates a diazenyl (-N=N-) linker and bulky triphenylpentyl groups on both the ester and amine substituents.
  • Physical Properties : Glass transition temperature (T₉) = 66°C, indicative of a stable molecular glassy film. Weak van der Waals interactions dominate its solid-state structure .
  • Applications : Used in optical materials due to reversible surface holography (RSE) effects, particularly in reflection mode readouts .
  • Comparison : The bulky substituents in K-RJ-9 reduce crystallinity compared to the simpler pentyl ester in the target compound. The diazenyl group introduces photoresponsive behavior absent in the nitro-substituted analog.
Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate
  • Structure : Features hydroxyl groups at positions 2 and 4 of the benzoate ring, a nitrobenzamido group, and a methyl ester.
  • Synthesis: Derived from 4-((4-nitrobenzoyl)amino)benzoic acid, highlighting the role of esterification in modulating solubility .
  • Comparison : The additional hydroxyl groups increase polarity, making this compound more hydrophilic than the pentyl ester variant. This structural difference may limit its utility in hydrophobic matrices but enhance bioavailability in aqueous systems.
Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate
  • Structure : Substitutes the nitro group with fluorine (-F) and uses an ethyl ester.
  • Properties : Fluorine’s electronegativity provides moderate electron withdrawal, contrasting with the nitro group’s stronger effects. The shorter ethyl ester reduces lipophilicity compared to pentyl .
  • Applications : Likely used in pharmaceutical intermediates where controlled reactivity and solubility are prioritized over nitro-group-driven charge transfer.
4-((5-(2-(tert-Butoxy)-2-Oxoethoxy)Pentyl)Amino)Benzoate Intermediate
  • Structure: Contains a tert-butoxy-protected aliphatic chain and a pentylamino linkage.
  • Synthesis : Prepared via reductive amination followed by esterification, showcasing methods applicable to the target compound’s synthesis .

Comparative Data Table

Compound Name Ester Group Substituent(s) Key Properties/Applications References
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate Pentyl -NO₂ (para) High lipophilicity; potential pharmaceutical intermediate Inferred
K-RJ-9 Triphenylpentyl Diazenyl, bis(triphenylpentyl)amino T₉ = 66°C; optical glassy films
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate Methyl -NO₂, -OH (2,4) Hydrophilic; crystal structure studied
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate Ethyl -F (para) Moderate reactivity; pharmaceutical use
4-((5-(tert-butoxy)pentyl)amino)benzoate Methyl tert-butoxy, aliphatic chain Synthetic intermediate; protecting group strategy

Key Research Findings

  • Electronic Effects : The nitro group in the target compound enhances charge-transfer interactions compared to fluorine or hydroxyl substituents, impacting photostability and reactivity .
  • Ester Chain Impact : Longer alkyl chains (e.g., pentyl vs. ethyl) improve lipid solubility, critical for drug delivery systems but may reduce crystallinity .
  • Synthetic Flexibility : Reductive amination and esterification (as in ) are viable routes for synthesizing such compounds, though nitro-group introduction may require nitration or coupling steps .

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